Cyclopropyl vs. Pyridinyl at Isoxazole 5-Position: Steric Bulk, Lipophilicity, and Metabolic Stability
The 5-cyclopropyl substituent on the isoxazole ring differentiates the target compound from the closest commercially catalogued analog, (5-(pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1251559-42-8). Cyclopropyl groups are established structural motifs for improving metabolic stability and conformational restriction in drug design. In the 5-cyclopropylisoxazole-containing RET inhibitor series, compound 15l demonstrated high metabolic stability and exceptional kinase selectivity over a 369-kinase panel, with IC50 values of 44 nM (wild-type RET) and 252 nM (V804M gatekeeper mutant) [1]. By contrast, the 5-(pyridin-3-yl) analog introduces a basic nitrogen, increasing polar surface area and potentially altering permeability and off-target polypharmacology. The cyclopropyl group reduces calculated logP relative to the pyridinyl variant while maintaining favorable sp3 fraction (predicted 0.13) for solubility [2].
| Evidence Dimension | Isoxazole 5-position substituent: impact on physicochemical and pharmacokinetic properties |
|---|---|
| Target Compound Data | 5-cyclopropylisoxazole; predicted logP ≈ 2.59, sp3 fraction 0.13, molecular weight 285.3 [2] |
| Comparator Or Baseline | 5-(pyridin-3-yl)isoxazole analog (CAS 1251559-42-8); predicted logP ≈ 1.8, molecular weight 337.3 |
| Quantified Difference | Target compound: lower molecular weight (-52 Da), higher logP (+0.8 units), absence of basic pyridyl nitrogen on isoxazole |
| Conditions | Predicted physicochemical properties from ZINC20 database; SAR context from 5-cyclopropylisoxazole RET kinase inhibitor series [1] |
Why This Matters
The cyclopropyl substituent provides a validated metabolic stability handle absent in the pyridinyl analog, making it a preferred choice for programs requiring CNS penetration or prolonged half-life.
- [1] Yoon, H., Shin, I., Nam, Y., Kim, N.D., Lee, K.-B., Sim, T. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1178–1188. (Compound 15l data). View Source
- [2] ZINC20 database entry ZINC116500656 for (5-cyclopropylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone. Accessed via https://zinc20.docking.org/. View Source
